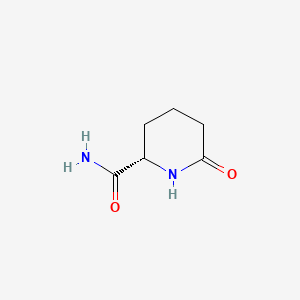
(+/-)-Pronethalol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Pronethalol-d6 is a deuterated form of Pronethalol, a non-selective beta-adrenergic receptor antagonist. The compound is labeled with six deuterium atoms, which makes it useful in various scientific studies, particularly in pharmacokinetics and metabolic research. The deuterium labeling helps in tracing the compound in biological systems due to its distinct mass difference from the non-labeled Pronethalol.
Applications De Recherche Scientifique
(+/-)-Pronethalol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways and interactions of Pronethalol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Pronethalol.
Industry: Applied in the development of beta-blocker drugs and in quality control processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Pronethalol-d6 typically involves the incorporation of deuterium atoms into the Pronethalol molecule. One common method is the catalytic hydrogenation of Pronethalol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Pronethalol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the Pronethalol-d6 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Mécanisme D'action
The mechanism of action of (+/-)-Pronethalol-d6 involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure. The deuterium labeling does not alter the pharmacological activity but aids in tracing the compound in metabolic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: Another non-selective beta-adrenergic receptor antagonist with similar pharmacological effects.
Atenolol: A selective beta-1 adrenergic receptor antagonist, differing in selectivity compared to Pronethalol.
Metoprolol: A selective beta-1 adrenergic receptor antagonist, commonly used in treating cardiovascular conditions.
Uniqueness
(+/-)-Pronethalol-d6 is unique due to its deuterium labeling, which makes it particularly valuable in research applications where tracing and differentiation from non-labeled compounds are essential. This feature sets it apart from other beta-adrenergic receptor antagonists.
Propriétés
Numéro CAS |
1329805-79-9 |
|---|---|
Formule moléculaire |
C15H19NO |
Poids moléculaire |
235.36 |
Nom IUPAC |
2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/i1D3,2D3 |
Clé InChI |
HRSANNODOVBCST-WFGJKAKNSA-N |
SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
Synonymes |
α-[[(1-Methylethyl)amino]methyl]-2-naphthalenemethanol-d6; (+/-)-1-(2’-Naphthyl)-2-isopropylaminoethanol-d6; Alderlin-d6; Inetol-d6; Naphthylisoproterenol-d6; Nethalide-d6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)


![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)
![1-[3-((1,2,4-15N3)1,2,4-triazol-1-yl)phenyl]-(115N)1,2,4-triazole](/img/structure/B589110.png)
